

Acalisib Specificity and Mechanism of Action

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Compound Focus: Acalisib

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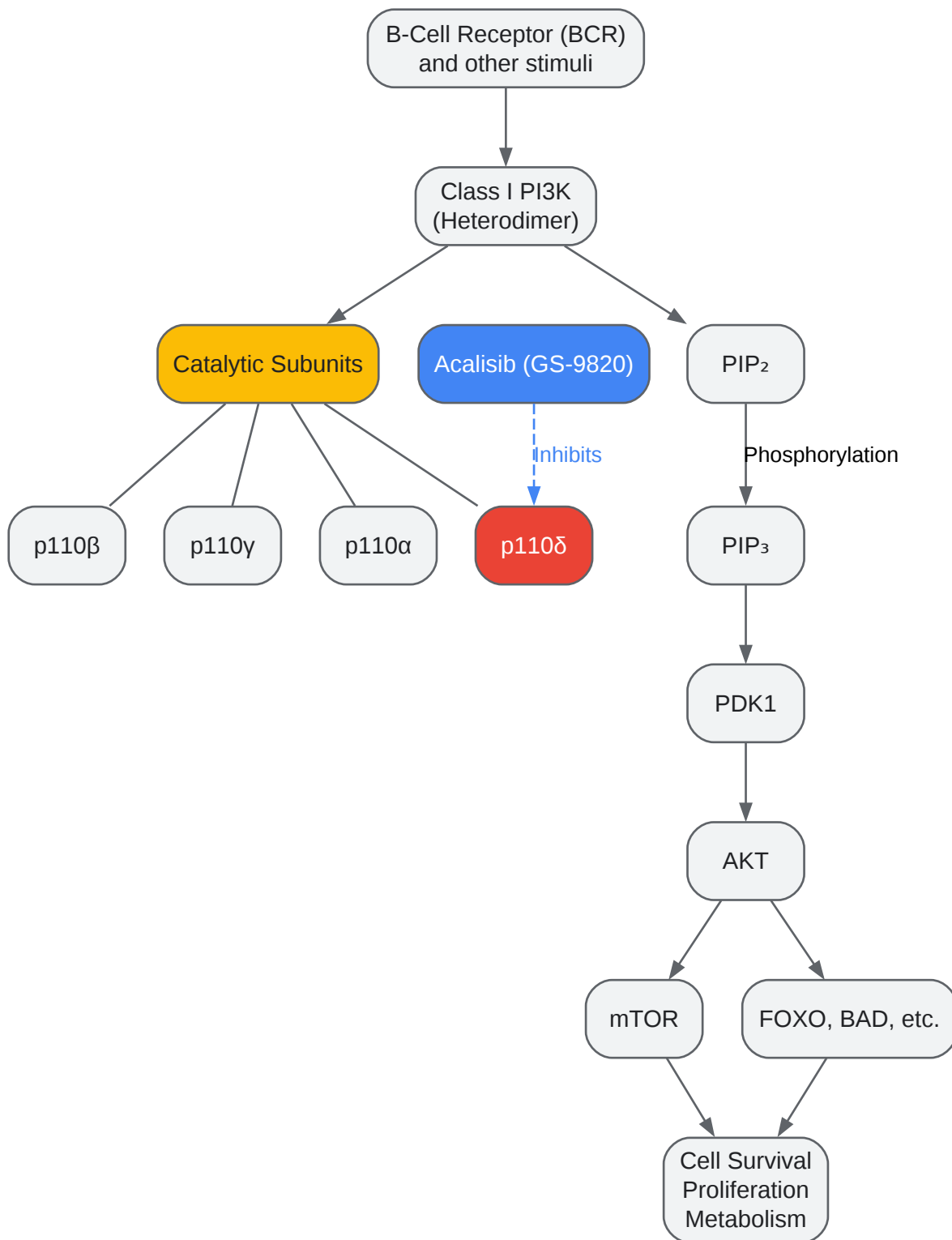
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Acalisib (also known as GS-9820 and CAL-120) is a highly selective small-molecule inhibitor targeting the p110 δ catalytic subunit of Class I Phosphoinositide 3-kinases (PI3Ks) [1]. Its high selectivity for the delta isoform, which is predominantly expressed in leukocytes, makes it a candidate for investigating the treatment of hematologic malignancies and inflammatory diseases with a potentially improved toxicity profile [2] [3].

Quantitative Specificity Profile The table below summarizes the key experimental data on **Acalisib**'s potency and selectivity [1]:

Parameter	Value	Context / Comparison
IC ₅₀ for p110 δ	14 nM	Primary target potency.
Selectivity over p110 α	114-fold	Based on IC ₅₀ ratio.
Selectivity over p110 β	400-fold	Based on IC ₅₀ ratio.
Selectivity over p110 γ	Not specified, but "114- to 400-fold over other class I PI3K"	High degree of selectivity within class I is confirmed.
Activity vs. Class II/III PI3K, mTOR, DNA-PK	No significant activity	Demonstrates clean off-target profile against related kinases.

Mechanism and Signaling Pathway **Acalisib** acts as a **potent and selective p110 δ inhibitor** [1]. The diagram below illustrates the PI3K signaling pathway and **Acalisib**'s specific site of action.



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Acalisib's high selectivity for p110δ aims to block aberrant B-cell signaling while potentially minimizing toxicities associated with inhibiting other PI3K isoforms [4].

Comparative Positioning Among PI3K Inhibitors

Acalisib is one of several isoform-specific PI3K inhibitors developed for hematologic malignancies. The table below places it in context with other key inhibitors.

Inhibitor Name	Primary Target(s)	Key Developmental or Approved Status	Notable Features
Acalisib (GS-9820)	p110 δ	Phase 1 (completed for lymphoid malignancies) [1].	High p110 δ selectivity; investigated for immune-mediated toxicities management [4].
Idelalisib	p110 δ	FDA-approved for R/R CLL and follicular lymphoma [2].	First-generation p110 δ inhibitor; immune-mediated toxicities can limit use [4].
Duvelisib	p110 δ / p110 γ	FDA-approved for R/R CLL and lymphoma [2].	Dual δ/γ inhibition; may more efficiently abrogate PI3K signaling in hematological malignancies [2].
Alpelisib (BYL-719)	p110 α	FDA-approved for HR+/HER2-breast cancer with PIK3CA mutation [3].	Targets solid tumors; different toxicity profile (hyperglycemia) [5].
CNIO-PI3Ki	p110 α / p110 δ	Preclinical research [5].	Dual α/δ inhibitor; demonstrated efficacy reducing obesity in mice [5].

Acalisib was developed as a **next-generation p110 δ inhibitor** following idelalisib, with the goal of maintaining efficacy while improving safety. Preclinical evidence suggests that **concomitant inhibition of PI3K α** (as with CNIO-PI3Ki) may provide auxiliary benefits in certain disease models like obesity, but this is outside **Acalisib**'s selective profile [5].

Research and Development Context

Acalisib has been evaluated in early-phase clinical trials. A Phase 1 study for lymphoid malignancies has been completed [1]. Research also explores its potential in **combination strategies**, such as with casein kinase 1 epsilon (CK1 ϵ) inhibitors to mitigate immune-related toxicities sometimes associated with PI3K δ inhibition [4].

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